Ethyl 3-methoxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 3-methoxybenzoate and its derivatives involves several reaction pathways. Notably, ethyl β-methoxycrotonate reacts with substituted carbonyl compounds in benzene to give 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones, showcasing the versatility of ethyl methoxybenzoates in organic synthesis (Shandala, Ayoub, & Mohammad, 1984).
Molecular Structure Analysis
The crystal structure of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, has been determined through single-crystal X-ray diffraction, highlighting the importance of hydrogen bonds in the crystal packing of these compounds (Yeong, Chia, Quah, & Tan, 2018).
Chemical Reactions and Properties
Ethyl 3-methoxybenzoate undergoes various chemical reactions, including the thermal rearrangement leading to different organic structures. For instance, the thermal rearrangement of 1,3-dichloro-6-ethoxycarbonyl-2-thiabicyclo[3,1,0]hex-3-ene leads to ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate, demonstrating the compound's reactivity and potential in synthetic organic chemistry (Gillespie, Murray-Rust, Murray-Rust, & Porter, 1981).
Scientific Research Applications
Ethyl 3,5-dihydroxy-4-methoxybenzoate, a derivative of Ethyl 3-methoxybenzoate, has been isolated from Stocksia brahuica and identified using mass and NMR spectroscopy (Ali, Ahmad, Zahid, & Tareen, 1998).
Quantum chemical studies on the dissociation of 3- and 4-substituted benzoic acids, including Ethyl 3-methoxybenzoate, have been conducted. This research also explores the synthesis of various benzoic acid derivatives and their biological activities (Sainsbury, 1975).
In the synthesis of anacardic acids, Ethyl 3-methoxybenzoate derivatives were utilized in the production of various salicylic acid compounds, demonstrating the compound's role in synthetic organic chemistry (Satoh, Takeuchi, Nishimura, Ohta, & Tobinaga, 2001).
Ethyl 3-methoxybenzoate has been used in the synthesis of potential neuroleptics. It showed indications of psychotropic activity in studies aimed at developing new neuroleptic drugs (Valenta, Vlková, Holubek, Svátek, Metyšová, & Protiva, 1990).
It has been used in the synthesis and characterization of novel hydrazide-hydrazones derived from ethyl paraben, which demonstrated anticancer activity in certain studies (Han, Atalay, Imamoğlu, & Küçükgüzel, 2020).
Ethyl 3-methoxybenzoate has been identified as a metabolite in urine samples of individuals who used cocaine and ethanol concurrently (Smith, 1984).
The compound has been used as a precursor in the synthesis of various bioactive compounds, demonstrating its versatility in medicinal chemistry and drug development (Various Authors, 1984-2020).
Safety And Hazards
While specific safety and hazard information for Ethyl 3-methoxybenzoate is not detailed in the available resources, general safety measures for handling chemical substances should be followed. These include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and keeping away from open flames and hot surfaces .
properties
IUPAC Name |
ethyl 3-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-10(11)8-5-4-6-9(7-8)12-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQLMBQLTPEPHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145343 | |
Record name | Ethyl m-anisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methoxybenzoate | |
CAS RN |
10259-22-0 | |
Record name | Benzoic acid, 3-methoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10259-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl m-anisate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010259220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl m-anisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl m-anisate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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